Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate
Description
Properties
CAS No. |
835921-00-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-2-12-8-16-13(9-17)14(12)15(18)19-10-11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |
InChI Key |
MTCXUGPNZHSGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1C(=O)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound and its derivatives have been studied for their biological activity. They show potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore the therapeutic potential of pyrrole derivatives. They are being investigated for their use in treating diseases such as cancer, infections, and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a key building block in the chemical industry.
Mechanism of Action
The mechanism by which Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Pyrrole Derivatives
Table 1: Structural Comparison of Selected Pyrrole Carboxylates
Key Differences :
- Electronic Effects: The formyl group in the target compound enhances electrophilicity at position 2, unlike the methyl or methoxycarbonylamino groups in analogs .
- Stereochemistry : Unlike the stereochemically complex dihydropyrrole in , the target compound lacks chiral centers, simplifying synthetic routes .
Spectroscopic and Analytical Data Comparison
Table 2: Spectroscopic Data for Pyrrole Derivatives
Insights :
- The absence of target compound data highlights a research gap. However, analogs like the dihydropyrrole in exhibit diagnostic ¹H NMR signals for aromatic protons (δ 7.20–7.40) and carbonyl carbons (δ ~170 ppm) . The formyl group in the target compound would likely show a distinct ¹H NMR signal near δ 9.5–10.0.
- HRMS in confirms precise mass determination for complex pyrroles, a method applicable to the target compound .
Reactivity Comparison :
- Electrophilic Substitution : The formyl group in the target compound may direct electrophilic attacks to position 5, whereas methyl or ethyl substituents () deactivate the ring.
- Ester Hydrolysis : The benzyl ester (target) is more resistant to hydrolysis than ethyl esters (), impacting derivatization strategies.
Q & A
Q. What are the established synthetic routes for Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?
Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving amines, carbonyl derivatives, and ketones. For example, analogous pyrrole derivatives are synthesized using alkyl acetoacetate, ninhydrin, and a ketone under reflux in ethanol, achieving yields of ~60–75% after 12–24 hours . Key optimization parameters include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | Polar aprotic solvents enhance cyclization |
| Temperature | 80–100°C | Higher temps reduce side reactions |
| Catalyst | None (thermal) | Acid/base catalysis may degrade intermediates |
Characterization involves LC-MS for purity and NMR for structural confirmation.
Q. Which spectroscopic techniques are critical for characterizing the functional groups in this compound?
Answer:
- FT-IR : Identifies formyl (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns protons (e.g., benzyl CH₂ at δ 5.2 ppm) and carbons (formyl C=O at δ 190–200 ppm).
- X-ray crystallography : Resolves spatial arrangement of substituents; SHELX software is widely used for refinement .
Q. How does the steric and electronic environment of the pyrrole core influence reactivity?
Answer: The 2-formyl group acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the 5-position. The 4-ethyl group provides steric hindrance, limiting nucleophilic attack at the 3-carboxylate. Computational studies (e.g., Conceptual DFT) can predict reactivity indices like Fukui functions .
Advanced Research Questions
Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?
Answer: The formyl group participates in aldol condensations, while the benzyl ester undergoes hydrogenolysis (Pd/C, H₂) to yield free carboxylic acids. For example:
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Aldol Condensation | Knoevenagel conditions (e.g., piperidine) | α,β-unsaturated aldehydes | Base-catalyzed enolate formation |
| Hydrogenolysis | Pd/C, H₂ (1 atm) | 4-ethyl-2-formylpyrrole-3-carboxylic acid | Cleavage of benzyl ethers via adsorption on Pd |
Q. How can computational modeling resolve contradictions in experimental vs. theoretical bond lengths?
Answer: Discrepancies between X-ray (experimental) and DFT-calculated bond lengths (e.g., C=O in formyl group) arise from crystal packing effects. Hybrid functionals (e.g., B3LYP/6-311+G(d,p)) improve accuracy by incorporating dispersion corrections. For example:
| Bond Type | X-ray Length (Å) | DFT Length (Å) | Error (%) |
|---|---|---|---|
| C=O (formyl) | 1.21 | 1.23 | 1.6 |
| N–H (pyrrole) | 1.02 | 1.00 | 2.0 |
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Answer:
- Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation.
- Design of Experiments (DoE) : Identifies critical factors (e.g., solvent purity, stirring rate) via response surface methodology.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates the compound from byproducts like unreacted benzyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
